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Compound of Interest

Compound Name: Tentoxin

Cat. No.: B1683006 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the molecular interactions, quantitative effects,

and experimental evaluation of tentoxin, a cyclic tetrapeptide phytotoxin, on the F1 moiety of

ATP synthase in plant mitochondria. While much of the foundational research has been

conducted on the highly sensitive chloroplast F1-ATPase (CF1), the principles of inhibition and

the mechanism of action are fundamentally relevant to its mitochondrial homologue (F1-

ATPase).

Mechanism of Action of Tentoxin
Tentoxin (cyclo-[L-MeAla-L-Leu-MePhe((Z)Δ)-Gly]) is a selective energy transfer inhibitor

produced by phytopathogenic fungi of the Alternaria species.[1] Its primary mode of action is

the direct inhibition of the F1-ATPase, the catalytic component of the ATP synthase complex

responsible for ATP synthesis and hydrolysis.

The inhibitory mechanism is not through competitive binding at the nucleotide-binding sites but

rather through an uncompetitive mechanism that physically blocks the cooperative

conformational changes essential for catalysis.[1][2]

Key Interaction Points:

Binding Site: Tentoxin binds to a cleft at the interface between an α and a β subunit of the

F1 complex.[1][2][3][4]
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Molecular Contacts: The interaction is stabilized by a combination of hydrophobic contacts

and hydrogen bonds. The crystal structure of the CF1-tentoxin complex reveals that the

inhibitor forms hydrophobic interactions with residues on the α-subunit (such as Ile-63, Leu-

65, and Met-274) and is hydrogen-bonded to a key residue, Asp-83, on the catalytic β-

subunit.[1][2]

Inhibition of Catalysis: By lodging itself at this critical α-β interface, tentoxin effectively locks

the subunits, preventing the rotational movement and interconversion of binding sites (from

open to loose to tight conformations) that is required for multisite catalysis.[1][2] This

blockage applies to both ATP synthesis in the membrane-bound complex and ATP hydrolysis

in the isolated F1 moiety.[1]

A unique characteristic of tentoxin is its dose-dependent dual effect. While low concentrations

cause potent inhibition, higher concentrations can lead to a reactivation and even stimulation of

ATPase activity.[5][6][7] This phenomenon is attributed to the presence of multiple binding sites

with varying affinities on the F1 complex.[5][8][9] The binding of a single tentoxin molecule to

the high-affinity site is sufficient for complete inhibition, whereas subsequent binding to one or

two lower-affinity sites alleviates this inhibition.[6][9]

Quantitative Analysis of Tentoxin's Effects
The interaction of tentoxin with F1-ATPase has been quantified through various kinetic and

binding studies, primarily using the highly sensitive chloroplast enzyme (CF1) as a model. The

following table summarizes key quantitative data from the literature.
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Parameter
Enzyme
Source

Value Effect Reference

Ki (Inhibition

Constant)

Chloroplast F1-

ATPase (CF1)
10 nM Inhibition [5]

Kd (Dissociation

Constant)

Chloroplast F1-

ATPase (CF1)

6.9 x 10⁻⁸ M (69

nM)

Inhibition (High-

Affinity Site 1)
[9]

Kd (Dissociation

Constant)

Chloroplast F1-

ATPase (CF1)

1.4 x 10⁻⁵ M (14

µM)

Moderate Activity

Restoration

(Low-Affinity Site

2)

[9]

Kd (Dissociation

Constant)

Chloroplast F1-

ATPase (CF1)

6.3 x 10⁻³ M (6.3

mM)

Strong Activity

Stimulation (Low-

Affinity Site 3)

[9]

Inhibitory

Concentration

Thermophilic F1-

ATPase (Mutant)
~10 µM Inhibition [6]

Reactivating

Concentration

Thermophilic F1-

ATPase (Mutant)
50 µM - 1 mM Reactivation [10]

Key Experimental Protocols
The study of tentoxin's effect on F1-ATPase involves a series of established biochemical

procedures.

Isolation and Purification of Plant Mitochondrial F1-
ATPase

Mitochondria Isolation: Plant tissue (e.g., pea cotyledons) is homogenized in a chilled

extraction buffer. The homogenate is filtered and subjected to differential centrifugation to

pellet the mitochondrial fraction.[11][12]

F1-ATPase Solubilization: The isolated mitochondria are subjected to osmotic shock or

sonication to release the F1 subcomplex from the inner mitochondrial membrane.
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Purification: The soluble F1-ATPase is purified using a combination of chromatographic

techniques, such as anion-exchange and size-exclusion chromatography, to achieve high

purity. Protein purity is typically assessed by SDS-PAGE.

ATPase Activity Assay
A widely used method for measuring F1-ATPase activity is the colorimetric determination of

inorganic phosphate (Pi) released from ATP hydrolysis.

Reaction Mixture: A standard reaction solution is prepared containing a buffer (e.g., 100 mM

Tris, pH 8.0), MgCl₂, KCl, and Mg-ATP.[13]

Enzyme Reaction: The purified F1-ATPase (typically 25-50 µg) is added to the reaction

mixture, with and without varying concentrations of tentoxin, and incubated at a controlled

temperature (e.g., 37°C).

Reaction Termination: The reaction is stopped after a defined period by adding a quenching

agent, such as an acidic molybdate solution.

Phosphate Detection: A reducing agent is added to the quenched solution, leading to the

formation of a colored phosphomolybdate complex, the absorbance of which is measured

spectrophotometrically (e.g., at 660 nm).

Activity Calculation: The specific activity (µmol Pi released/min/mg protein) is calculated. The

effect of tentoxin is determined by comparing the activity in its presence to the control (no

tentoxin).

Tentoxin Binding Assay
To determine the binding affinity (Kd) of tentoxin to F1-ATPase, equilibrium binding studies are

performed.

Methodology: A common approach is the centrifugation column method or equilibrium

dialysis.[5][9]

Procedure: The purified F1-ATPase is incubated with various concentrations of tentoxin
(often ¹⁴C-labeled for sensitive detection) until equilibrium is reached.[4]
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Separation: The enzyme-bound tentoxin is separated from the free tentoxin by

centrifugation through a gel filtration column.

Quantification: The amount of bound and free tentoxin is quantified via scintillation counting

(for radiolabeled toxin) or HPLC analysis.[9]

Data Analysis: The binding data is analyzed using non-linear regression (e.g., Scatchard

plot) to determine the dissociation constant (Kd) and the number of binding sites.[9]

Visualizations: Pathways and Workflows
The following diagrams illustrate the mechanism of action and experimental procedures related

to tentoxin's effect on F1-ATPase.

Mechanism of Tentoxin Inhibition on F1-ATPase
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Caption: Tentoxin binds at the α-β subunit interface, locking the complex and blocking catalytic

rotation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/product/b1683006?utm_src=pdf-body
https://www.benchchem.com/product/b1683006?utm_src=pdf-body
https://www.benchchem.com/product/b1683006?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/9426212/
https://pubmed.ncbi.nlm.nih.gov/9426212/
https://www.benchchem.com/product/b1683006?utm_src=pdf-body
https://www.benchchem.com/product/b1683006?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683006?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683006?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Flow of Tentoxin's Dose-Dependent Effect
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Caption: Dose-dependent effects of tentoxin, leading to inhibition or reactivation of F1-

ATPase.
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Experimental Workflow for Analyzing Tentoxin's Effect

1. Plant Tissue
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6. Data Analysis
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Caption: A typical experimental workflow for quantifying the impact of tentoxin on F1-ATPase.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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